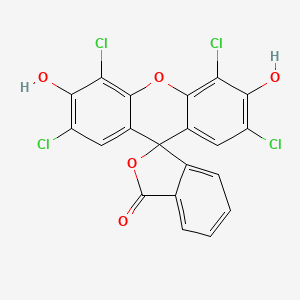

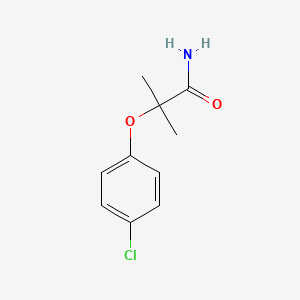

2-(4-氯苯氧基)-2-甲基丙酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions to introduce specific functional groups, achieving targeted molecular structures. For example, synthesis involving chlorophenyl groups usually entails reactions under controlled conditions to ensure the precise addition of chlorine atoms at designated positions on the benzene ring. Detailed synthesis methods for similar compounds have been elaborated, highlighting the importance of reaction conditions, such as temperature, solvent choice, and reagents, in determining the yield and purity of the final product (Demir et al., 2016).

Molecular Structure Analysis

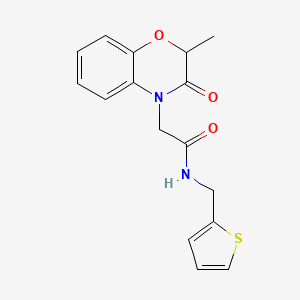

The molecular structure of compounds like 2-(4-Chlorophenoxy)-2-methylpropanamide is typically determined using X-ray diffraction, alongside spectroscopic methods such as IR, NMR, and UV-Vis. These techniques allow for the detailed analysis of the compound's geometry, bond lengths, angles, and overall molecular conformation. Studies have shown that computational methods like DFT calculations can complement experimental results, providing insights into the electronic structure and potential reactivity of the molecule (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving chlorophenoxy compounds often explore their reactivity under various conditions. These studies can include nucleophilic substitution reactions, where the chlorophenoxy group reacts with different nucleophiles, or oxidation-reduction reactions that modify the compound's functional groups. The specific reactivity patterns of such compounds help in understanding their chemical behavior and potential applications in synthesis (Nakayama et al., 1998).

科学研究应用

除草剂检测和定量: 氯苯氧基酸,包括与 2-(4-氯苯氧基)-2-甲基丙酰胺类似的化合物,被用作选择性除草剂。一项研究开发了一种使用高效液相色谱结合电化学检测的方法来对水源中的这些除草剂进行定量,表明其在环境监测中的应用 (Wintersteiger et al., 1999).

接触致癌结果: 流行病学研究表明,接触氯苯氧基化合物(类似于 2-(4-氯苯氧基)-2-甲基丙酰胺)与各种癌症风险增加之间可能存在潜在关联。然而,这些研究的综合证据并不支持这些化合物的遗传毒性作用模式 (Stackelberg, 2013).

抗菌活性: 合成了基于与 2-(4-氯苯氧基)-2-甲基丙酰胺相似的结构的新衍生物,并显示出有希望的抗菌和抗真菌活性。这表明在开发新的抗菌剂方面有潜在的应用 (Limban et al., 2020).

吸附研究: 已经对使用氢氧化锌从水中吸附类似的氯苯氧基化合物进行了研究。这项研究与环境清理和从水源中去除此类除草剂有关 (Kamaraj et al., 2018).

出生缺陷和不良围产期结局: 一项研究调查了使用氯苯氧基除草剂(类似于 2-(4-氯苯氧基)-2-甲基丙酰胺)与出生缺陷率增加和其他不良围产期结局之间的潜在相关性 (Schreinemachers, 2003).

电化学降解研究: 已经研究了氯苯氧基除草剂的电化学降解,这与在受污染环境中分解这些化合物的环境修复工作有关 (Brillas et al., 2003).

对细菌的代谢影响: 一项关于 2,4-二氯苯氧乙酸(一种类似于 2-(4-氯苯氧基)-2-甲基丙酰胺的化合物)对大肠杆菌影响的研究表明氧化应激和代谢扰动,提供了对细菌对这种除草剂的反应机制的见解 (Bhat et al., 2015).

安全和危害

属性

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXPFHLRADFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205134 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-2-methylpropanamide | |

CAS RN |

5658-61-7 | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-(4-Chlorophenoxy)-2-methylpropanamide is not a naturally occurring compound but forms as a byproduct during the analysis of urine samples from individuals who have ingested clofibrate. [] Clofibrate is a medication used to lower cholesterol levels. This amide forms when urine is treated with alkaline solutions containing ammonium ions, a common step in drug isolation procedures. The formation of 2-(4-Chlorophenoxy)-2-methylpropanamide is significant because it represents a chemical alteration of the original clofibrate metabolites present in the urine. This alteration can lead to misinterpretation of analytical results, potentially impacting the accuracy of toxicological assessments or drug monitoring studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)

![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)